molecular formula C9H10BrFO B6158130 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene CAS No. 1936308-27-8

1-(1-bromoethyl)-2-fluoro-3-methoxybenzene

Cat. No.: B6158130
CAS No.: 1936308-27-8
M. Wt: 233.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, featuring a bromoethyl group, a fluoro substituent, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-fluoro-3-methoxyethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: 1-(1-Hydroxyethyl)-2-fluoro-3-methoxybenzene.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: 2-Fluoro-3-methoxyethylbenzene.

Scientific Research Applications

1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Comparison with Similar Compounds

Uniqueness: 1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene is unique due to the presence of both fluoro and methoxy groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

1936308-27-8

Molecular Formula

C9H10BrFO

Molecular Weight

233.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.